molecular formula C10H11NO2 B13141405 Benzene, 1-(1-methyl-1-propen-1-yl)-3-nitro-

Benzene, 1-(1-methyl-1-propen-1-yl)-3-nitro-

Katalognummer: B13141405
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: GQOURXOAWXXXLC-FPYGCLRLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is an organic compound with a molecular formula of C10H11NO2 It is a derivative of benzene, where a nitro group is attached to the benzene ring along with a 1-methyl-1-propen-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- typically involves the nitration of 1-(1-methyl-1-propen-1-yl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature is usually maintained below 50°C to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- can be achieved through continuous flow nitration processes. This method allows for better control of reaction parameters and improved safety. The reactants are fed into a reactor where the nitration occurs, and the product is continuously removed and purified.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Nitro alcohols and nitro ketones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene,1-(1-methyl-1-propen-1-yl)-: Lacks the nitro group, resulting in different chemical properties and reactivity.

    Benzene,1-(1-methyl-1-propen-1-yl)-2-nitro-: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

    Benzene,1-(1-methyl-1-propen-1-yl)-4-nitro-: Another positional isomer with distinct properties.

Uniqueness

Benzene,1-(1-methyl-1-propen-1-yl)-3-nitro- is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of both the nitro and 1-methyl-1-propen-1-yl groups provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

1-[(E)-but-2-en-2-yl]-3-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h3-7H,1-2H3/b8-3+

InChI-Schlüssel

GQOURXOAWXXXLC-FPYGCLRLSA-N

Isomerische SMILES

C/C=C(\C)/C1=CC(=CC=C1)[N+](=O)[O-]

Kanonische SMILES

CC=C(C)C1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.